molecular formula C17H14BrClN2O3S B2484193 5-bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]furan-2-carboxamide CAS No. 1171889-67-0

5-bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]furan-2-carboxamide

Cat. No.: B2484193
CAS No.: 1171889-67-0
M. Wt: 441.72
InChI Key: XINGSUWHBMIKNC-UHFFFAOYSA-N
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Description

5-bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]furan-2-carboxamide (CAS 1171889-67-0) is a high-quality organic compound with a complex molecular structure, featuring a furan-2-carboxamide core bound to a 4-chloro-1,3-benzothiazol-2-yl group and an (oxolan-2-yl)methyl substituent . Its molecular formula is C17H14BrClN2O3S and it has a molecular weight of 441.73 g/mol . This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its reactivity and potential applications in pharmaceutical research and organic synthesis . The unique combination of heterocyclic rings, including the benzothiazole and furan moieties, makes it a promising intermediate for developing new bioactive molecules . Benzothiazole derivatives are a ubiquitous and integral part of many pharmaceutical agents and have been the subject of extensive research as a fundamental building block for novel drug molecules . They are known to exhibit a wide range of pharmacological activities, such as anti-tubercular, anti-convulsant, and antimicrobial properties . This compound is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClN2O3S/c18-14-7-6-12(24-14)16(22)21(9-10-3-2-8-23-10)17-20-15-11(19)4-1-5-13(15)25-17/h1,4-7,10H,2-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINGSUWHBMIKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the furan and oxolane groups. The bromine and chlorine atoms are introduced through halogenation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it to benzothiazoline derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Benzothiazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The furan ring may also play a role in binding to biological macromolecules, enhancing the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

To contextualize the target compound’s properties, we compare it to structurally related carboxamides with variations in heterocyclic cores, substituents, and amide linkages.

Substituent Effects on Heterocyclic Cores

Benzothiazole vs. Thiazole Analogs
  • 5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide (): Core: Monocyclic thiazole with a methyl group at position 3. The methyl group may lower steric hindrance compared to the target’s 4-chloro substituent. Implications: Thiazole derivatives generally exhibit lower thermal stability and altered binding kinetics compared to benzothiazoles .
Benzothiazole vs. Benzoxazole Analogs
  • 5-Bromo-2-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide (): Core: Benzoxazole with oxygen instead of sulfur in the heterocycle. Substituents: Dual chloro substitutions (benzamide and benzoxazole) enhance lipophilicity.

Amide Linkage and Functional Group Modifications

N-Alkylation Effects

The target compound’s N-[(oxolan-2-yl)methyl] group distinguishes it from simpler amides. For example:

  • N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (): Lacks alkylation on the amide nitrogen, relying solely on hydrogen bonding (N–H···N/O interactions) for crystal packing and stability.
Halogenation Patterns
  • 5-Bromo-furan (target) vs. 2,4-difluoro-benzamide ():
    • Bromine’s larger atomic radius increases steric bulk, while fluorine’s electronegativity enhances dipole interactions.
    • Chloro substituents (e.g., 4-chloro-benzothiazole) contribute to lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility .

Pharmacological and Physicochemical Profiles

While direct pharmacological data for the target compound are unavailable in the provided evidence, insights can be extrapolated from analogs:

  • Benzothiazole derivatives (e.g., nitazoxanide analogs in ) are known to inhibit enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism. The target’s 4-chloro substitution may enhance such inhibitory effects by increasing electron-withdrawing capacity .
  • Oxolan-containing compounds : The tetrahydrofuran moiety could mitigate the high logP values associated with halogenated aromatics, improving drug-likeness .

Crystal Packing and Hydrogen Bonding

  • The target’s amide group likely participates in intermolecular hydrogen bonding, as seen in N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (), where N–H···N interactions stabilize dimers. The oxolan group may introduce additional C–H···O interactions, influencing crystal morphology .

Comparative Data Table

Compound Name Heterocyclic Core Substituents Amide Linkage Key Features/Implications
Target Compound 1,3-Benzothiazole 4-Cl, 5-Br-furan, oxolan methyl N-(benzothiazolyl)-N-(oxolan) Enhanced lipophilicity, flexibility
5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide () 1,3-Thiazole 4-Me, 5-Br-furan N-(thiazolyl) Reduced aromatic interactions
5-Bromo-2-chloro-N-[2-(4-Cl-phenyl)-1,3-benzoxazol-5-yl]benzamide () 1,3-Benzoxazole 2-Cl, 5-Br-benzamide, 4-Cl-phenyl N-(benzoxazolyl) Weaker H-bonding, high logP
N-(5-Cl-1,3-thiazol-2-yl)-2,4-F₂-benzamide () 1,3-Thiazole 5-Cl, 2,4-F₂-benzamide N-(thiazolyl) Strong dipole interactions

Biological Activity

The compound 5-bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]furan-2-carboxamide is a synthetic derivative belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes:

  • A benzothiazole ring, which is known for its pharmacological significance.
  • A furan moiety that enhances biological activity.
  • A bromine atom and a chlorine substituent that may influence its reactivity and interaction with biological targets.
PropertyValue
Molecular FormulaC12H6BrClN2O2S
Molecular Weight327.60 g/mol
IUPAC NameThis compound

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing downstream signaling pathways.
  • Cytotoxic Effects : Studies have shown that the compound induces apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar benzothiazole derivatives. For instance, compounds in this class have demonstrated significant inhibition of tumor growth in various cancer cell lines.

  • Cell Lines Tested :
    • Human epidermoid carcinoma (A431)
    • Non-small cell lung cancer (A549)
    • Other cancer types (H1299)
  • Assays Conducted :
    • MTT Assay : To assess cell viability.
    • Flow Cytometry : To analyze apoptosis and cell cycle arrest.
    • Western Blotting : To evaluate protein expression related to apoptosis and proliferation pathways.

Results Summary

In a study focusing on benzothiazole derivatives, compounds exhibited:

  • Significant inhibition of cell proliferation in A431 and A549 cells.
  • Induction of apoptosis at concentrations ranging from 1 to 4 μM.
  • Downregulation of inflammatory cytokines such as IL-6 and TNF-α.

Case Study 1: Dual Action Against Inflammation and Cancer

A derivative similar to this compound was tested for dual action against cancer and inflammation. The compound demonstrated:

  • Inhibition of cancer cell migration in scratch wound healing assays.
  • Modulation of inflammatory responses in macrophage cultures.

Case Study 2: Structure–Activity Relationship (SAR)

Research into SAR has indicated that modifications on the benzothiazole ring significantly affect biological activity. For example, substituents at specific positions enhance anticancer properties while reducing cytotoxicity towards normal cells.

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